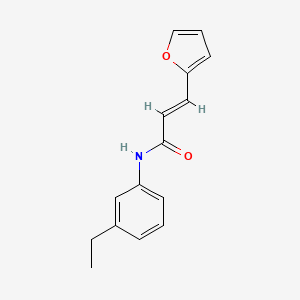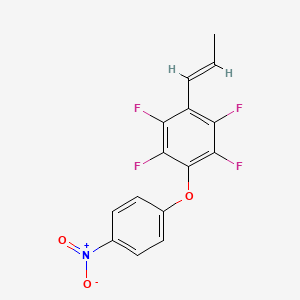
N-(3-ethylphenyl)-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethylphenyl)-3-(2-furyl)acrylamide, also known as EF24, is a synthetic compound that has been widely studied for its potential as a therapeutic agent. EF24 is a curcumin analog, which means it is structurally similar to curcumin, a naturally occurring compound found in turmeric. However, EF24 has been found to be more potent and effective than curcumin in various studies.
Mecanismo De Acción
N-(3-ethylphenyl)-3-(2-furyl)acrylamide exerts its effects through multiple mechanisms of action. It has been found to activate the Nrf2/ARE pathway, which is responsible for regulating cellular antioxidant defenses and detoxification processes. N-(3-ethylphenyl)-3-(2-furyl)acrylamide also inhibits the NF-κB pathway, which is involved in inflammation and immune responses. Additionally, N-(3-ethylphenyl)-3-(2-furyl)acrylamide has been found to modulate the activity of various enzymes and signaling pathways involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-3-(2-furyl)acrylamide has been found to have various biochemical and physiological effects in different cell types and tissues. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and improve cognitive function in animal models of Alzheimer's disease. N-(3-ethylphenyl)-3-(2-furyl)acrylamide has also been found to improve glucose metabolism and insulin sensitivity in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-ethylphenyl)-3-(2-furyl)acrylamide has several advantages for lab experiments, including its high potency and efficacy, low toxicity, and ease of synthesis. However, N-(3-ethylphenyl)-3-(2-furyl)acrylamide also has some limitations, including its poor solubility in aqueous solutions and its instability under certain conditions.
Direcciones Futuras
There are several future directions for research on N-(3-ethylphenyl)-3-(2-furyl)acrylamide. One area of interest is the development of N-(3-ethylphenyl)-3-(2-furyl)acrylamide-based therapeutics for cancer, inflammation, and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying the effects of N-(3-ethylphenyl)-3-(2-furyl)acrylamide, including its interactions with specific enzymes and signaling pathways. Additionally, the optimization of N-(3-ethylphenyl)-3-(2-furyl)acrylamide synthesis and formulation could lead to improved efficacy and bioavailability of this compound.
Métodos De Síntesis
N-(3-ethylphenyl)-3-(2-furyl)acrylamide can be synthesized using a multi-step process involving the condensation of 3-ethylphenylamine and 2-furoic acid, followed by cyclization and acylation. The final product is obtained in high yield and purity using this method.
Aplicaciones Científicas De Investigación
N-(3-ethylphenyl)-3-(2-furyl)acrylamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(3-ethylphenyl)-3-(2-furyl)acrylamide has been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells and inducing apoptosis. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. In addition, N-(3-ethylphenyl)-3-(2-furyl)acrylamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(E)-N-(3-ethylphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-12-5-3-6-13(11-12)16-15(17)9-8-14-7-4-10-18-14/h3-11H,2H2,1H3,(H,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUCZVSUAXOYPW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-ethylphenyl)-3-(furan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)
![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)
![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)

![4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)

![3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5708124.png)

![2-(2-furyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5708154.png)
![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)

![N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5708164.png)